4,6-Dichloro-2,3-difluorobenzoic acid
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Overview
Description
4,6-Dichloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid precursor. One common method starts with 4-chloro-3,5-difluorobenzonitrile, which undergoes a series of reactions including nitration, selective reduction, diazotisation, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The choice of catalysts, such as palladium-phosphane complexes, plays a crucial role in optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogenation using palladium catalysts.
Diazotisation: Sodium nitrite in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4,6-Dichloro-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their antibacterial and antiviral properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 4,6-Dichloro-2,3-difluorobenzoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C7H2Cl2F2O2 |
---|---|
Molecular Weight |
226.99 g/mol |
IUPAC Name |
4,6-dichloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
InChI Key |
WYSSFSKZXOKCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)C(=O)O)Cl |
Origin of Product |
United States |
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